MFCD29079543

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

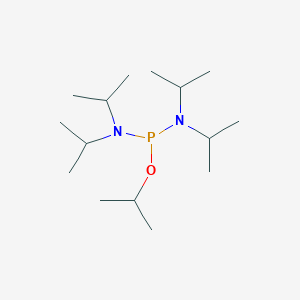

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is a chemical compound widely used in organic synthesis, particularly in the preparation of phosphorylated biomolecules. It is a colorless to light yellow liquid that is sensitive to moisture and should be stored under inert gas conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite typically involves the reaction of diisopropylamine with a phosphorodiamidite precursor. One common method includes the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropionitrile and 1H-tetrazole in dichloromethane at low temperatures (-20°C to 0°C) for about 10 hours . The reaction mixture is then filtered, washed, and purified to obtain the desired product.

Industrial Production Methods

Industrial production of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted phosphoramidites.

Oxidation Reactions: It can be oxidized to form phosphoramidate derivatives.

Hydrolysis: It is sensitive to moisture and can hydrolyze to form phosphoric acid derivatives

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis

Major Products Formed

Phosphoramidites: Formed through substitution reactions.

Phosphoramidates: Formed through oxidation reactions.

Phosphoric Acid Derivatives: Formed through hydrolysis

Scientific Research Applications

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is extensively used in scientific research, including:

Chemistry: It is used as a phosphitylating reagent for the synthesis of nucleoside carbohydrate conjugates, phospholipids, and glycopeptides

Biology: It is employed in the preparation of DNA and RNA oligonucleotides for genetic research

Medicine: It is used in the synthesis of antisense oligonucleotides and other therapeutic agents.

Industry: It is utilized in the production of various phosphorylated biomolecules for industrial applications

Mechanism of Action

The mechanism of action of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite involves its role as a phosphitylating agent. It reacts with nucleophiles to form phosphoramidite intermediates, which can then be further processed to form phosphorylated products. The compound’s reactivity is attributed to the presence of the phosphorodiamidite group, which facilitates nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite

- Di-tert-butyl N,N-diisopropylphosphoramidite

- Methyl N,N,N’,N’-tetraisopropylphosphorodiamidite

Uniqueness

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is unique due to its high stability and effectiveness as a phosphitylating reagent. It is more stable and cost-effective compared to other similar compounds, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula |

C15H35N2OP |

|---|---|

Molecular Weight |

290.42 g/mol |

IUPAC Name |

N-[[di(propan-2-yl)amino]-propan-2-yloxyphosphanyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C15H35N2OP/c1-11(2)16(12(3)4)19(18-15(9)10)17(13(5)6)14(7)8/h11-15H,1-10H3 |

InChI Key |

AUWOPWKMYQCMAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dichlorophenyl)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B8470195.png)

![1-(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)ethanol](/img/structure/B8470226.png)

![3-(4-Methoxyphenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8470246.png)